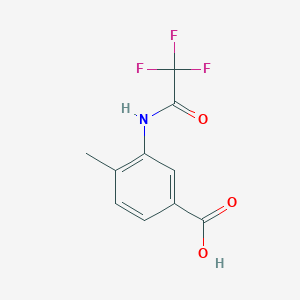
4-Methyl-3-(trifluoroacetamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(trifluoroacetamido)benzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a trifluoroacetamido group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trifluoroacetamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of methyl benzoate, followed by reduction to form the corresponding amine. This amine is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetamido group. Finally, hydrolysis of the ester group yields the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The trifluoroacetamido group can be reduced to an amine.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to 4-carboxy-3-(trifluoroacetamido)benzoic acid.
Reduction: The reduction of the trifluoroacetamido group yields 4-Methyl-3-amino benzoic acid.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-3-(trifluoroacetamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a fluorine atom instead of a methyl group.
4-Methyl-2-(trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)benzoic acid: Lacks the methyl group but has the trifluoromethyl group
Uniqueness
4-Methyl-3-(trifluoroacetamido)benzoic acid is unique due to the presence of both a trifluoroacetamido group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
915094-41-6 |
|---|---|
Fórmula molecular |
C10H8F3NO3 |
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
4-methyl-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H8F3NO3/c1-5-2-3-6(8(15)16)4-7(5)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) |
Clave InChI |
SXXYVIMVFJXXQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)oxy]ethyl}-1-(2-methylcyclohexyl)urea](/img/structure/B13500512.png)
![N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13500519.png)
![Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate](/img/structure/B13500523.png)
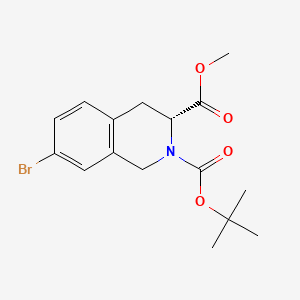
![[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol](/img/structure/B13500542.png)


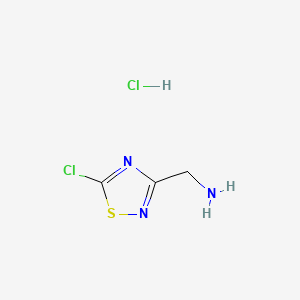
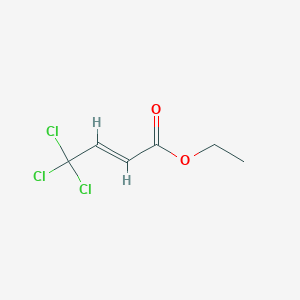
![3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13500589.png)
![2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid](/img/structure/B13500593.png)
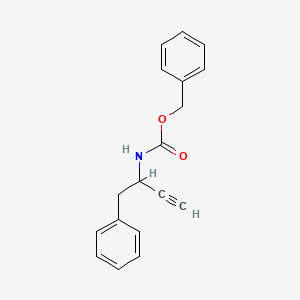
![6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B13500615.png)
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
